Taurolithocholic acid sulfate disodium salt is a bile acid derivative that plays a significant role in various biological processes. It is classified as a steroid sulfate and is recognized for its function as a human metabolite. This compound is particularly relevant in the study of bile acids and their metabolites, contributing to our understanding of lipid metabolism and digestion.
This compound is derived from taurolithocholic acid, which itself is a bile acid produced in the liver. Taurolithocholic acid sulfate disodium salt can be found in human biological samples, indicating its relevance in physiological processes. It can also be synthesized in laboratories for research purposes.
Taurolithocholic acid sulfate disodium salt falls under the category of bile acid sulfates. Its chemical classification includes:
The synthesis of taurolithocholic acid sulfate disodium salt typically involves two main approaches:
The chemical synthesis process requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the synthesis process and confirm product identity.
The molecular structure of taurolithocholic acid sulfate disodium salt consists of a steroid backbone with a sulfate group attached. The structural formula can be represented as follows:
Taurolithocholic acid sulfate disodium salt participates in several important biochemical reactions:
Reactions involving this compound are often studied using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate reaction mechanisms and product structures.
The mechanism of action for taurolithocholic acid sulfate disodium salt primarily involves its role in lipid digestion and absorption. It acts by:
Research indicates that taurolithocholic acid sulfate disodium salt interacts with specific receptors involved in lipid metabolism, influencing metabolic pathways related to cholesterol homeostasis.
Relevant data from safety data sheets indicate that proper safety measures should be taken when handling this compound due to potential irritant properties.
Taurolithocholic acid sulfate disodium salt has several applications in scientific research:
Taurolithocholic acid 3-sulfate disodium salt (CAS 64936-83-0) is a double-conjugated bile acid derivative with the molecular formula C₂₆H₄₃NO₈S₂·2Na and a molecular weight of 607.73 g/mol [1] [3]. Its structure features:
Standardized chemical identifiers encode its stereochemistry and ionic state:
[Na].[Na].O[S](=O)(=O)O[C@H]1[C@@]2([H])CC[C@H]3[C@H](CC[C@@H]4[C@@]3(C)CC[C@H](C2)[C@]1([H])C)[C@H](C)CCC(=O)NCCS([O-])(=O)=O [1] [2] POWDNUISUWSLLN-RLHFEMFKSA-N [1] Table 1: Atomic-Level Structural Descriptors
| Identifier Type | Representation |
|---|---|
| Molecular Formula | C₂₆H₄₃NO₈S₂·2Na |
| SMILES | [Na].[Na].OS(=O)O[C@H]1[C@@]2([H])CC[C@H]3[C@H](CC[C@@H]4[C@@]3(C)CC... |
| InChI | 1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-... |
| InChI Key | POWDNUISUWSLLN-RLHFEMFKSA-N |
The synthesis proceeds through three key stages:
Purification employs thin-layer chromatography (TLC) with ≥90.0% purity and ≤3% impurities [1] [3]. Industrial-scale purification may use reversed-phase HPLC, though TLC remains standard for quality control.
Disodium salt formation enhances solubility and stability:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2